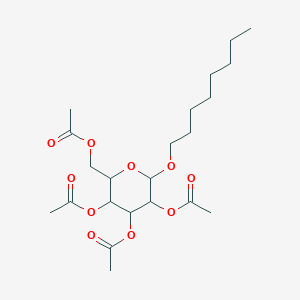
Octyl 2,3,4,6-tetra-O-acetylhexopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with a unique structure It is characterized by its tetrahydropyran ring, which is substituted with acetoxymethyl and octyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps. The starting materials are often simple sugars or other carbohydrate derivatives. The key steps in the synthesis include:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using acetyl groups to prevent unwanted reactions.
Formation of the Tetrahydropyran Ring: The protected intermediate undergoes cyclization to form the tetrahydropyran ring.
Introduction of the Octyloxy Group: The octyloxy group is introduced through an etherification reaction.
Deprotection and Final Acetylation: The protecting groups are removed, and the final acetylation is performed to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between carbohydrates and proteins.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S,5R,6R)-2-(Hydroxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3R,4S,5R,6R)-2-(Methoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
The uniqueness of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate lies in its specific substitution pattern and the presence of the octyloxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
(3,4,5-triacetyloxy-6-octoxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGLREVZONTJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-methoxyphenyl)-N-[1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B13382766.png)
![1-{[(5,6-dibromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13382770.png)
![3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13382782.png)
![ethyl 4-methyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B13382789.png)
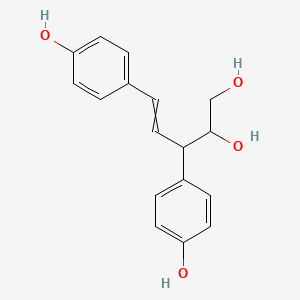
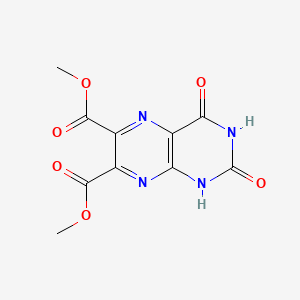
![N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B13382798.png)


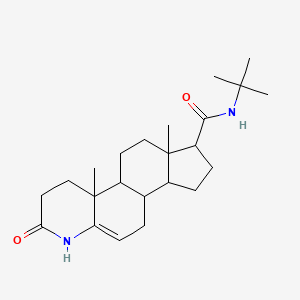
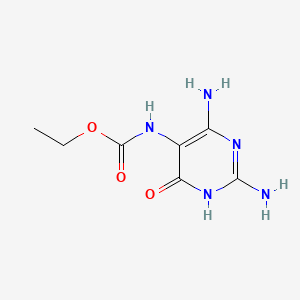
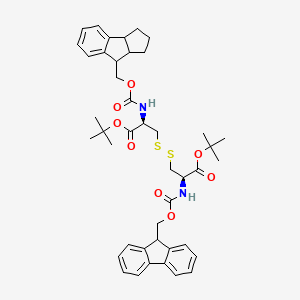
![(4R)-4-[[(2S)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13382824.png)

